5alpha-Cholest-22-en-16-one, (Z)-
Description
5α-Cholest-22-en-16-one, (Z)- is a steroid derivative based on the cholestane skeleton. Its structure features:
- A ketone group at position 16.
- A Z-configured double bond at position 22.
- The 5α stereochemistry, indicating a hydrogen atom in the α-orientation at position 5.
The molecular formula is C₂₇H₄₄O, with a molecular weight of 384.6 g/mol . This compound is part of a broader family of cholestane derivatives, which often serve as intermediates in steroid synthesis or as bioactive molecules. Its ketone group distinguishes it from related alcohols (e.g., 5α-Cholest-22-en-16-ol), influencing its reactivity and physicochemical properties.
Properties
CAS No. |
14949-13-4 |
|---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1 |
InChI Key |
LSZPVTKRHUBUAV-QAFAJIIISA-N |
SMILES |
CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
C[C@H](/C=C\CC(C)C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyms |
(Z)-5α-Cholest-22-en-16-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Key analogs include cholestane derivatives with modifications at position 16 or 22:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Double Bond Configuration | Key IR Absorption (cm⁻¹) |
|---|---|---|---|---|---|
| 5α-Cholest-22-en-16-one, (Z)- | C₂₇H₄₄O | 384.6 | Ketone (C16) | Z | 1715 (C=O stretch) |
| 5α-Cholest-22-en-16-ol, (Z)- | C₂₇H₄₆O | 386.6 | Alcohol (C16) | Z | 3300 (-OH stretch) |
| 5α-Cholest-22-en-16-one, (E)- | C₂₇H₄₄O | 384.6 | Ketone (C16) | E | 1715 (C=O stretch) |
| 5α-Cholestane-16-ol | C₂₇H₄₈O | 388.7 | Alcohol (C16) | Saturated | 3300 (-OH stretch) |
Key Observations :
Spectroscopic Characterization
- Mass Spectrometry :
- ¹H NMR :
- The Z-configuration at C22 results in downfield shifts for protons near the double bond due to steric deshielding.
- The C16 ketone eliminates the -OH proton signal present in alcohol analogs.
- ¹³C NMR :
- A carbonyl carbon resonance at ~208 ppm confirms the ketone group .
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